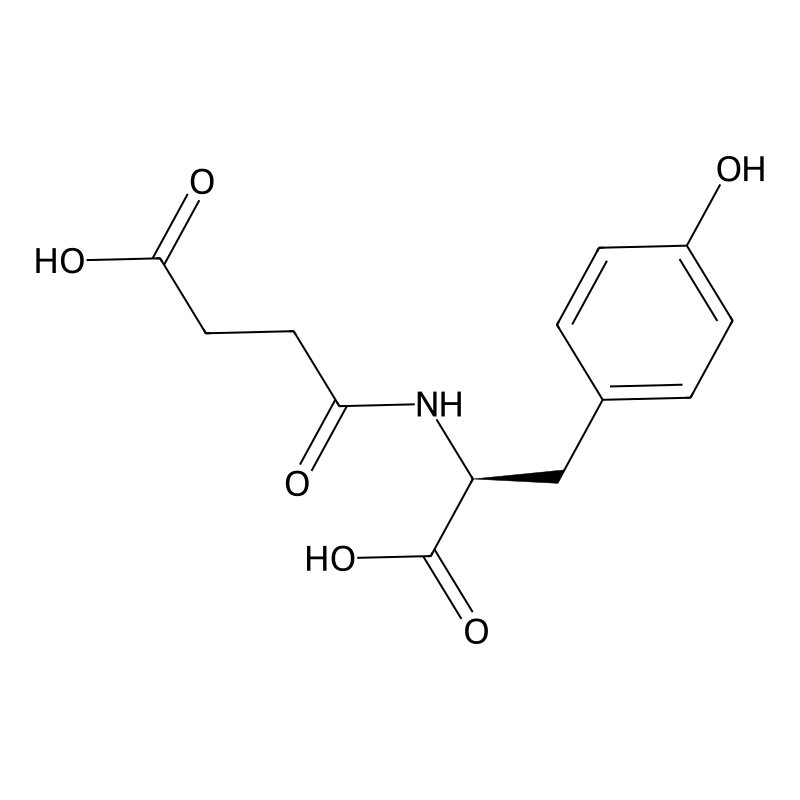N-Succinyl-L-tyrosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Protein-protein interactions
N-Succinyl-L-tyrosine can mimic the N-terminal motif of certain proteins, potentially serving as a tool to study protein-protein interactions []. By observing how other proteins bind to N-Suc-L-Tyr, researchers can gain insights into the interactions between these proteins and their natural binding partners.
Enzyme inhibition
N-Succinyl-L-tyrosine has been explored as a potential inhibitor for certain enzymes, such as cathepsin B, an enzyme involved in various physiological processes including protein degradation []. Studying its inhibitory effects can contribute to the development of new therapeutic strategies for diseases associated with dysregulated cathepsin B activity.
Peptide synthesis
N-Succinyl-L-tyrosine can be used as a building block in the synthesis of peptides, which are short chains of amino acids. By incorporating N-Suc-L-Tyr into peptide sequences, researchers can design molecules with specific properties for various applications, such as drug discovery and the development of new biomaterials [].
Cell signaling studies
N-Succinyl-L-tyrosine has been implicated in certain cell signaling pathways, particularly those involving protein tyrosine kinases (PTKs) []. These enzymes play crucial roles in regulating various cellular processes. Investigating the interactions between N-Suc-L-Tyr and PTKs can contribute to a better understanding of cell signaling and its role in health and disease.
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group at the nitrogen atom of the amino group. Its chemical formula is , and it is classified as a non-proteinogenic amino acid. This compound plays a significant role in various biochemical pathways, particularly in amino acid metabolism and as an intermediate in the synthesis of other bioactive molecules .
Safety information on N-Succinyl-L-tyrosine is limited. As with any new compound, proper handling procedures should be followed until more data becomes available.
Limitations and Future Research
Research on N-Succinyl-L-tyrosine appears to be in its early stages. More data is needed to understand its potential applications, biological effects, and safety profile. Future research might explore:
- Its role in specific biological processes.
- Its potential as a therapeutic agent or diagnostic tool.
- Development of methods for its synthesis and purification.
- A comprehensive evaluation of its safety profile.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive compounds that can participate in further reactions.
- Reduction: The compound can also be reduced, leading to the formation of various derivatives depending on the conditions and reagents used.
- Transamination: As with other amino acids, N-succinyl-L-tyrosine may participate in transamination reactions, where an amino group is transferred to a keto acid, forming new amino acids .
N-Succinyl-L-tyrosine exhibits biological activities that are significant in metabolic processes. It is involved in the degradation pathways of L-tyrosine, contributing to the production of important metabolites such as fumarate and acetoacetate. These metabolites are crucial for energy production and various biosynthetic pathways in cells . Additionally, its structural similarity to L-tyrosine allows it to participate in signaling pathways mediated by tyrosine kinases, which are essential for cell communication and regulation .
The synthesis of N-succinyl-L-tyrosine can be achieved through several methods:
- Direct Succinylation: This method involves reacting L-tyrosine with succinic anhydride or succinyl chloride under basic conditions. The reaction results in the formation of N-succinyl-L-tyrosine through nucleophilic substitution at the amino group.
- Enzymatic Methods: Enzymes such as succinyl-CoA synthetase may be utilized to catalyze the reaction between L-tyrosine and succinyl-CoA, resulting in the formation of N-succinyl-L-tyrosine .
- Fermentation Processes: N-succinyl-L-tyrosine can also be produced as a by-product during the fermentation processes leading to the production of compounds like clavulanic acid .
N-Succinyl-L-tyrosine has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.
- Biotechnology: Its role in fermentation processes makes it valuable in biotechnological applications for producing bioactive compounds.
- Research: N-succinyl-L-tyrosine is used in research studies focusing on amino acid metabolism and enzyme kinetics related to tyrosine derivatives.
Studies have shown that N-succinyl-L-tyrosine interacts with various proteins and enzymes involved in metabolic pathways. For instance, it may influence the activity of tyrosine kinases, which are crucial for signal transduction and cellular responses. Additionally, its structural properties allow it to bind with other biomolecules, potentially affecting their function and stability .
N-Succinyl-L-tyrosine shares similarities with other compounds derived from L-tyrosine or containing similar functional groups. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| L-Tyrosine | C9H11NO3 | Precursor for neurotransmitters like dopamine |
| N-Acetyl-L-tyrosine | C11H13NO4 | Acetylated form; used as a dietary supplement |
| L-DOPA | C9H11NO4 | Precursor for dopamine; significant in Parkinson's treatment |
| Succinic Acid | C4H6O4 | Dicarboxylic acid; involved in energy metabolism |
N-Succinyl-L-tyrosine's unique feature lies in its succinyl modification, which alters its solubility and reactivity compared to these similar compounds. This modification enhances its potential biological activity and applications within metabolic pathways.








